2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine
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Description
2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C27H31N3S and its molecular weight is 429.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to cause a significant reduction in the bacterial load of mycobacterium tuberculosis .
Properties
IUPAC Name |
2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHNJRQIAAGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.